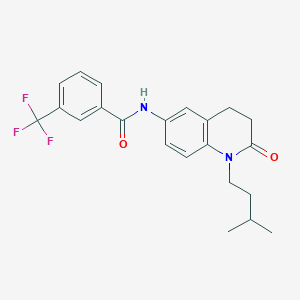

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives involves multi-step processes, including reactions with methyl anthranilate and aryl compounds under specific conditions. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides have been synthesized in one step from reactions involving methyl anthranilate and 2-aryl-1,3,4-oxadiazolin-5-ones, indicating a possible pathway for synthesizing complex structures like the one (Chau, Saegusa, & Iwakura, 1982).

Molecular Structure Analysis

The molecular structure of such compounds often involves intricate arrangements of atoms and bonds. For example, studies on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives provide insights into their conformational features, which are crucial for understanding the structure of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide (Zablotskaya et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving tetrahydroquinoline derivatives can include cyclizations and couplings. For instance, palladium-catalyzed annulations with allenes produce tetrahydroisoquinoline skeletons, indicating potential reactions that could be applied to the synthesis and modification of the compound (Journal of the American Chemical Society, 2019).

Aplicaciones Científicas De Investigación

Synthesis of Polycyclic Amides

A study by Song et al. (2010) developed a methodology for synthesizing isoquinolones from benzamides and alkynes through oxidative ortho C-H activation of benzamides. This process, which used Ag(2)CO(3) as an oxidant and RhCp*Cl(2) as a catalyst, could be relevant for creating polycyclic amides related to the target compound (Song et al., 2010).

Isoquinolinone Synthesis

Wu et al. (2016) reported a Rh-catalyzed redox-neutral annulation of primary benzamides with diazo compounds, leading to efficient synthesis of isoquinolinones. This protocol's scalability and good functional group tolerance may offer insights into synthesizing derivatives of the compound (Wu et al., 2016).

Histone Deacetylase Inhibition

Anh et al. (2021) designed and synthesized novel 4-oxoquinazoline-based N-hydroxypropenamides, evaluating their HDAC inhibitory activity and cytotoxicity against cancer cell lines. The structural features contributing to inhibitory activity revealed in this study could be relevant for understanding the biological interactions of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide (Anh et al., 2021).

Isoquinoline Synthesis via Cobalt Catalysis

Kuai et al. (2017) utilized picolinamide as a traceless directing group for cobalt-catalyzed oxidative annulation of benzylamides with alkynes to synthesize isoquinolines. This method's regioselectivity and functional group tolerance might provide a foundation for synthesizing related compounds (Kuai et al., 2017).

Propiedades

IUPAC Name |

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N2O2/c1-14(2)10-11-27-19-8-7-18(13-15(19)6-9-20(27)28)26-21(29)16-4-3-5-17(12-16)22(23,24)25/h3-5,7-8,12-14H,6,9-11H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYPCOCLSZMBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2495987.png)

![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2495989.png)

![7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2495997.png)

![(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B2495998.png)

![N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B2496000.png)

![4-[(Boc-amino)methyl]-3-methoxybenzoic acid](/img/structure/B2496001.png)